Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (molecular formula: C₁₈H₁₆ClNO₄S₂; molecular weight: 409.91 g/mol) is a benzothiophene-based sulfonamide derivative. Its structure comprises a benzothiophene core with a sulfamoyl group at the 3-position and an ethyl carboxylate ester at the 2-position. The sulfamoyl moiety is substituted with a 3-chloro-4-methylphenyl group, introducing both halogen and alkyl functional groups. This compound is utilized in chemical screening libraries (e.g., ID: G226-0094) and is available in quantities up to 30 mg for research purposes .
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-12-9-8-11(2)14(19)10-12/h4-10,20H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDYQMDTOUFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHClN\OS
Molecular Weight : Approximately 359.85 g/mol
Structural Features :
- The compound contains a benzothiophene core, which is known for its diverse biological activities.
- The presence of a sulfamoyl group enhances its pharmacological properties, particularly in targeting various biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzothiophene framework.
- Introduction of the sulfamoyl group through sulfonamide chemistry.
- Alkylation with ethyl groups to finalize the structure.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have shown promising results in inhibiting tumor cell growth across various cancer cell lines.
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 15 | Induction of apoptosis |
| Similar thiophene derivatives | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported low minimum inhibitory concentrations (MICs) against various bacteria and fungi.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Candida albicans | 32 |
These findings suggest that the compound may disrupt microbial cell walls or interfere with metabolic processes.
Case Studies and Research Findings
-
Anticancer Studies :
A study published in Journal of Medicinal Chemistry demonstrated that a series of benzothiophene derivatives, including those related to this compound, exhibited potent anticancer activity through apoptosis induction in cancer cells . -
Antimicrobial Research :
Another investigation focused on the antimicrobial efficacy of thiophene derivatives showed that certain modifications could enhance activity against drug-resistant strains . The research highlighted the importance of structural variations in optimizing biological activity. -
In Silico Studies :
Computational studies have suggested favorable ADME (absorption, distribution, metabolism, and excretion) profiles for this class of compounds, indicating their potential as drug candidates .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds, including ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, exhibit promising anticancer properties. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that similar sulfamoyl derivatives can target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Sulfonamide derivatives are known for their broad-spectrum antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic strategy includes:
- Formation of the benzothiophene core.
- Introduction of the sulfamoyl group via sulfonamide coupling reactions.
- Esterification to yield the final ethyl ester product.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent response, with significant inhibition observed at higher concentrations .
Mechanistic Insights
Mechanistic studies suggest that this compound may exert its anticancer effects through the modulation of apoptosis-related proteins and cell cycle regulators. For example, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .
Case Study: Anticancer Activity
One notable study involved testing this compound on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating substantial cytotoxicity compared to control groups. Histological analyses revealed significant apoptosis in treated cells, confirming its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Table 1: Comparative Data for Benzothiophene Sulfonamide Derivatives
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | 3-Cl, 4-CH₃-C₆H₃ | C₁₈H₁₆ClNO₄S₂ | 409.91 | Halogenated, higher MW |
| Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | 4-CH₃-C₆H₄ | C₁₈H₁₇NO₄S₂ | 399.46 | Non-halogenated, increased lipophilicity |
| Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | 3-F, 4-CH₃-C₆H₃ | C₁₈H₁₆FNO₄S₂ | 393.45 | Smaller halogen, potential for improved bioavailability |
Implications of Substituent Variations
- Chlorine vs. Fluorine : Chlorine’s larger atomic size and polarizability may enhance intermolecular interactions (e.g., van der Waals forces) compared to fluorine. However, fluorine’s electronegativity could improve metabolic stability .
- Sulfamoyl vs. Amino Groups: Sulfonamides (as in the target compound) exhibit stronger electron-withdrawing effects than amines, influencing electronic distribution and reactivity .
Preparation Methods
Friedel-Crafts Cyclization
Ethyl 2-mercaptobenzoate reacts with α,β-unsaturated esters (e.g., ethyl propiolate) in the presence of polyphosphoric acid (PPA) at 100–120°C for 4–6 hours. This forms the benzothiophene core with simultaneous esterification.
Example Protocol :
Gewald Reaction
For substituted benzothiophenes, a ketone (e.g., cyclohexanone) reacts with sulfur and cyanoacetate in ethanol under basic conditions. This method is less common for 2-carboxylates but applicable for functionalized derivatives.
Sulfonation at Position 3
Direct sulfonation of the benzothiophene core introduces the sulfonyl chloride group, a critical precursor for sulfonamide formation.
Chlorosulfonic Acid-Mediated Sulfonation
Ethyl 1-benzothiophene-2-carboxylate reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C.
Example Protocol :
Diazotization-Sulfonation (Alternative Route)
For substrates with an amino group at position 3, diazotization with NaNO₂/HCl followed by reaction with SO₂/CuCl yields the sulfonyl chloride. This method is less efficient for benzothiophenes due to intermediate instability.
Sulfamoyl Group Introduction
The sulfonyl chloride intermediate reacts with 3-chloro-4-methylaniline to form the sulfonamide.
Amination Under Basic Conditions
Example Protocol :
- Reactants : Ethyl 3-sulfonyl chloride-1-benzothiophene-2-carboxylate (1 eq), 3-chloro-4-methylaniline (1.1 eq)
- Base : Triethylamine (1.5 eq) in DCM
- Conditions : Room temperature, 12 h
- Workup : Wash with 1M HCl, brine; purify via recrystallization (ethanol/water)
- Yield : 78–82%
Optimization and Industrial-Scale Considerations
Microwave-Assisted Amination
Microwave irradiation (60°C, 10 min) in acetonitrile with triethylamine enhances reaction efficiency, achieving yields >95%.
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) improve sulfonyl chloride solubility but require rigorous drying to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts + ClSO₃H | 3 | 75–80 | High yield, fewer steps | Handling corrosive ClSO₃H |
| Gewald + Diazotization | 4 | 60–65 | Avoids ClSO₃H | Lower yield, complex intermediates |
| Microwave Amination | 3 | 90–95 | Rapid, high purity | Specialized equipment required |
Challenges and Solutions
- Sulfonyl Chloride Hydrolysis : Conduct reactions under anhydrous conditions; use molecular sieves.
- Regioselectivity : Electron-rich benzothiophenes favor sulfonation at position 3; meta-directing groups require blocking strategies.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization ensures product purity.
Q & A
Q. What are the key synthetic pathways for Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with a benzothiophene core. Key steps include sulfamoylation of the benzothiophene ring using 3-chloro-4-methylbenzenesulfonamide and subsequent esterification. Reaction optimization (e.g., solvent polarity, temperature control at 60–80°C, and catalysts like triethylamine) is critical to minimize side products like over-sulfonated derivatives. Continuous flow reactors may enhance scalability and reproducibility .
Example Protocol :
- Step 1: Sulfamoylation of benzothiophene-2-carboxylate precursor under anhydrous DCM, 0°C → RT, 12h.
- Step 2: Ethyl esterification using ethanol/H₂SO₄, reflux for 6h.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm sulfamoyl (-SO₂NH-) and ester (-COOEt) groups. The aromatic region (δ 7.0–8.5 ppm) resolves substituent positions .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted sulfonamide).
- IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (ester C=O) .
Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact the compound’s physicochemical properties?
Substituents influence logP (lipophilicity) and solubility. For example:
| Substituent Position | logP (Calculated) | Aqueous Solubility (mg/mL) |
|---|---|---|
| 3-Cl, 4-CH₃ | 3.8 | 0.12 |
| 4-F, 3-CH₃ | 3.2 | 0.45 |
| The 3-chloro-4-methyl group increases hydrophobicity, reducing solubility but enhancing membrane permeability . |
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of benzothiophene derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond angles and torsion metrics. For example, conflicting reports on the dihedral angle between the benzothiophene and sulfamoyl groups (e.g., 15° vs. 25°) can arise from poor data resolution. High-quality datasets (R-factor < 5%) and software like WinGX ensure accuracy.
Q. What experimental strategies mitigate byproduct formation during sulfamoylation?
- Competitive Reactivity Analysis : Use kinetic studies (e.g., in situ FTIR) to identify intermediates. The sulfamoyl chloride may react preferentially with electron-rich aromatic rings, requiring stoichiometric control .
- Byproduct Identification : LC-MS/MS detects dimers or over-sulfonated species. Adjusting reagent addition rate (dropwise vs. bulk) reduces exothermic side reactions .
Q. How do computational models predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzyme active sites. The sulfamoyl group mimics sulfonamide inhibitors, forming hydrogen bonds with Zn²⁺ in carbonic anhydrase. Key parameters:
| Target Protein | Binding Energy (kcal/mol) | H-Bond Interactions |
|---|---|---|
| CA IX | -9.2 | 4 (Asn62, Gln92) |
| CA XII | -8.7 | 3 (Thr200, Glu117) |
| Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . |
Q. What analytical approaches reconcile conflicting bioactivity data across structurally similar analogs?
- Meta-Analysis : Compare IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) using standardized protocols (pH 7.4, 37°C).
- SAR Studies : A 3-chloro substituent increases potency 10-fold vs. 3-ethyl in cancer cell lines (e.g., MCF-7), likely due to enhanced hydrophobic interactions .
Methodological Considerations
- Crystallography : Use SHELX for refinement and ORTEP-3 for thermal ellipsoid visualization.
- Synthesis Optimization : Employ design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
